Cas no 1512974-05-8 (2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine)

2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine structure
1512974-05-8 structure
商品名:2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
CAS番号:1512974-05-8
MF:C11H23NO
メガワット:185.306423425674
CID:5170833
PubChem ID:75356338

2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(1-methylethyl)-
    • 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
    • インチ: 1S/C11H23NO/c1-8(2)12-9-7-10(3,4)13-11(9,5)6/h8-9,12H,7H2,1-6H3
    • InChIKey: QCVAPNHONACYAE-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)CC(NC(C)C)C1(C)C

2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-162712-1.0g
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
1g
$728.0 2023-06-08
Enamine
EN300-162712-5.0g
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
5g
$2110.0 2023-06-08
Enamine
EN300-162712-0.05g
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
0.05g
$612.0 2023-06-08
Enamine
EN300-162712-2.5g
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
2.5g
$1428.0 2023-06-08
Enamine
EN300-162712-0.25g
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
0.25g
$670.0 2023-06-08
Enamine
EN300-162712-2500mg
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
2500mg
$810.0 2023-09-22
Enamine
EN300-162712-5000mg
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
5000mg
$1199.0 2023-09-22
Enamine
EN300-162712-50mg
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
50mg
$348.0 2023-09-22
Enamine
EN300-162712-10000mg
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
10000mg
$1778.0 2023-09-22
Enamine
EN300-162712-100mg
2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
1512974-05-8
100mg
$364.0 2023-09-22

2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine 関連文献

Related Articles

2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amineに関する追加情報

Comprehensive Overview of 2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine (CAS No. 1512974-05-8): Properties, Applications, and Industry Insights

The chemical compound 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine (CAS No. 1512974-05-8) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research. Its unique structural features, including a tetramethyl-substituted oxolane ring and an isopropylamine moiety, make it a valuable intermediate for synthesizing biologically active compounds. This article explores its properties, potential applications, and relevance to current industry trends, addressing common queries from researchers and professionals.

Structurally, 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine belongs to the class of cyclic amines, characterized by a five-membered oxolane (tetrahydrofuran) ring with four methyl groups at the 2 and 5 positions. The presence of an N-isopropyl substituent enhances its lipophilicity, a critical factor in drug design for improved membrane permeability. Recent studies highlight its utility as a chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates targeting CNS disorders—a trending focus area in medicinal chemistry.

In agrochemical applications, derivatives of this compound show promise as crop protection agents. Its structural rigidity and steric hindrance may contribute to resistance against enzymatic degradation, a sought-after trait in sustainable pesticide development. Industry reports suggest growing interest in such high-performance intermediates to address global food security challenges, aligning with searches for "eco-friendly agrochemical additives" and "low-toxicity crop enhancers."

Synthetic approaches to CAS 1512974-05-8 typically involve catalytic hydrogenation or reductive amination strategies. Recent advancements in flow chemistry have improved yield and purity (>98%), addressing frequent queries about "scalable synthesis of tetramethyl oxolane amines." Analytical characterization via NMR and HPLC-MS confirms its stability under standard storage conditions, though recommendations suggest inert atmosphere preservation for long-term use.

The compound's structure-activity relationship (SAR) profile has sparked academic interest, with computational studies predicting moderate LogP values (2.1–2.5) and hydrogen bonding capacity. These properties respond to frequent searches about "bioavailability optimization techniques" in drug discovery forums. Notably, its low hygroscopicity differentiates it from similar amines, making it preferable for formulations requiring moisture resistance.

Regulatory assessments indicate 1512974-05-8 falls outside current restriction lists, with preliminary ecotoxicity data suggesting favorable environmental profiles. This positions it as a candidate for green chemistry initiatives—a hot topic in both academic publications and patent filings. However, researchers are advised to consult latest REACH updates, as regulatory landscapes evolve rapidly.

Market analysts note increasing demand for such tailor-made heterocycles in contract research organizations (CROs). Patent activity shows applications in kinase inhibitor development (2020–2023 filings), coinciding with rising searches for "novel cancer therapeutic scaffolds." The compound's stereochemical purity also makes it valuable for catalysis research, particularly in asymmetric hydrogenation—a technique gaining traction in fine chemical production.

Future research directions may explore its metabolic pathways and potential as a prodrug carrier, addressing trending queries about "targeted drug delivery systems." Collaborative studies between computational chemists and synthetic biologists could unlock further applications, potentially in biocatalysis or material science—domains showing exponential growth in scientific literature citations.

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